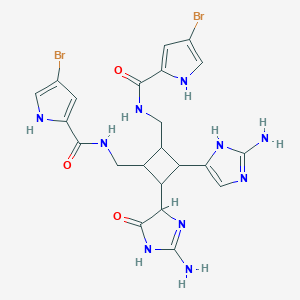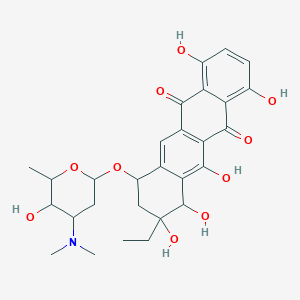
1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid, also known as Z-FA-FMK, is a synthetic peptide that has been used in scientific research for its ability to inhibit proteases. Proteases are enzymes that break down proteins, and they are involved in many biological processes, including digestion, blood clotting, and immune function. Z-FA-FMK has been studied for its potential use in treating diseases that involve abnormal protease activity, such as cancer and inflammation.
Mecanismo De Acción
1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid works by irreversibly binding to the active site of proteases, preventing them from breaking down proteins. This inhibition of protease activity can have a variety of effects depending on the specific protease being targeted and the biological context in which it is being studied.
Biochemical and Physiological Effects:
1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects in different experimental systems. For example, it has been shown to reduce the invasiveness of cancer cells by inhibiting the activity of proteases that are involved in the breakdown of extracellular matrix proteins. It has also been shown to reduce inflammation by inhibiting the activity of proteases that contribute to tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid in lab experiments is that it is a specific inhibitor of proteases, meaning that it can be used to target specific enzymes without affecting other biological processes. However, one limitation is that its effectiveness can vary depending on the specific protease being targeted and the experimental system being used.
Direcciones Futuras
There are many potential future directions for research on 1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of proteases, which could have applications in the treatment of diseases such as cancer and inflammation. Another area of interest is the use of 1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid in combination with other drugs or therapies, to enhance their effectiveness or to target multiple biological pathways at once. Finally, there is potential for the use of 1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid in the development of diagnostic tools for diseases that involve abnormal protease activity.
Métodos De Síntesis
1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid is synthesized using solid-phase peptide synthesis, a technique that involves building the peptide chain one amino acid at a time on a solid support. The synthesis starts with the attachment of the first amino acid, ornithine, to the solid support. The remaining amino acids are then added in sequence, followed by the removal of the peptide from the solid support and the addition of the benzyloxycarbonyl and fluoro-methyl-ketone groups.
Aplicaciones Científicas De Investigación
1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has been used in many scientific studies to investigate the role of proteases in various biological processes. For example, it has been used to study the role of proteases in cancer cell invasion and metastasis, as well as in the immune response to viral infections. 1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has also been used in studies of inflammation, where it has been shown to reduce the activity of proteases that contribute to tissue damage.
Propiedades
Número CAS |
116587-12-3 |
|---|---|
Fórmula molecular |
C27H38N4O8 |
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
1-[(4R)-4-[[(2S)-5-amino-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-carboxybutanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C27H38N4O8/c28-14-6-10-19(30-27(38)39-16-17-7-2-1-3-8-17)24(33)29-20(25(34)35)12-13-23(32)31-21-11-5-4-9-18(21)15-22(31)26(36)37/h1-3,7-8,18-22H,4-6,9-16,28H2,(H,29,33)(H,30,38)(H,34,35)(H,36,37)/t18?,19-,20+,21?,22?/m0/s1 |
Clave InChI |
XLRBNOSYGUXWOK-XBQGZOMUSA-N |
SMILES isomérico |
C1CCC2C(C1)CC(N2C(=O)CC[C@H](C(=O)O)NC(=O)[C@H](CCCN)NC(=O)OCC3=CC=CC=C3)C(=O)O |
SMILES |
C1CCC2C(C1)CC(N2C(=O)CCC(C(=O)O)NC(=O)C(CCCN)NC(=O)OCC3=CC=CC=C3)C(=O)O |
SMILES canónico |
C1CCC2C(C1)CC(N2C(=O)CCC(C(=O)O)NC(=O)C(CCCN)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Secuencia |
XXX |
Sinónimos |
1-(N(2)-benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid 1-BOBIC Z-Orn-Glu-octahydro-1H-indole-2-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)
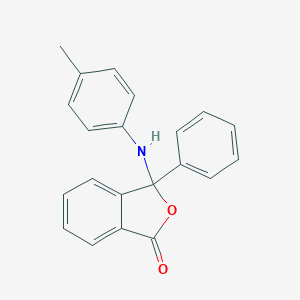
![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
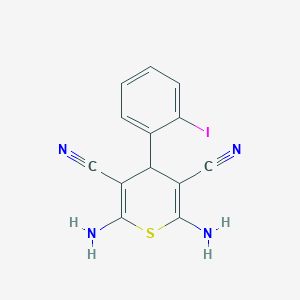
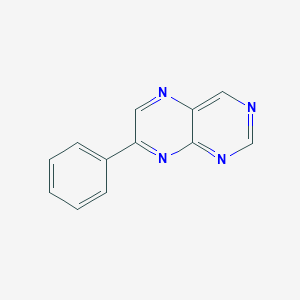
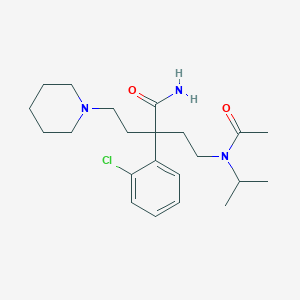


![(1S)-5-[(Z)-2-[(1R,3aR,7aS)-2-ethyl-1-[(5S)-5-hydroxyheptyl]-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-yl]ethenyl]-4-methylcyclohexa-2,4-dien-1-ol](/img/structure/B221139.png)
![beta-D-Ribofuranosylamine, N-(8-methoxypyrimido[5,4-d]pyrimidin-4-yl)-](/img/structure/B221142.png)
